2-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride
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Overview
Description
2-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride is a chemical compound with the molecular formula C14H18Cl2N2O. It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom.
Preparation Methods
The synthesis of 2-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride involves several steps. One common synthetic route includes the reaction of 3-chlorobenzylamine with a suitable spirocyclic ketone under specific conditions to form the desired spiro compound. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The final product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
2-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of RIPK1, which is involved in necroptosis.
Biological Research: The compound is used in studies investigating the mechanisms of necroptosis and the role of RIPK1 in cell signaling pathways.
Chemical Biology: It serves as a tool compound to explore the biological functions of spirocyclic structures and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride involves the inhibition of RIPK1 kinase activity. RIPK1 is a crucial mediator in the necroptosis pathway, and its inhibition prevents the activation of downstream signaling events that lead to cell death. By blocking RIPK1, the compound can potentially reduce inflammation and cell death in various disease models .
Comparison with Similar Compounds
2-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride can be compared with other spirocyclic compounds and RIPK1 inhibitors:
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds also exhibit potent RIPK1 inhibitory activity and share a similar spirocyclic structure.
Indole derivatives: Indole-based compounds are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
Other spirocyclic compounds: Spirocyclic structures are found in various bioactive molecules, and their unique three-dimensional shape contributes to their interaction with biological targets.
Properties
Molecular Formula |
C14H18Cl2N2O |
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Molecular Weight |
301.2 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride |
InChI |
InChI=1S/C14H17ClN2O.ClH/c15-11-3-1-4-12(9-11)17-8-6-14(13(17)18)5-2-7-16-10-14;/h1,3-4,9,16H,2,5-8,10H2;1H |
InChI Key |
BQSBBACDBRNVSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(C2=O)C3=CC(=CC=C3)Cl)CNC1.Cl |
Origin of Product |
United States |
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